N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Description
The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide” is an organic molecule with the molecular formula C15H14ClFN2O3S . It contains a sulfonyl group, which is a functional group found primarily in sulfones .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group bonded with two organic substituents, a 4-chlorophenyl group and a 3-methylbenzyl group . The average mass of the molecule is 356.800 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds with sulfonyl groups can undergo various reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation .Physical and Chemical Properties Analysis
The compound has a log Kow (Octanol-Water Partition Coefficient) of 1.61, which is an estimate of its lipophilicity, influencing its absorption into cells . Its boiling point is estimated to be 514.81°C, and its melting point is estimated to be 219.52°C .Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-16-4-2-5-17(12-16)14-26(30(28,29)21-10-8-18(23)9-11-21)15-22(27)25-20-7-3-6-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXEDTURGJPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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